molecular formula C14H17NO3 B2777457 [(3,5-dimethoxyphenyl)methyl](furan-2-ylmethyl)amine CAS No. 418790-10-0

[(3,5-dimethoxyphenyl)methyl](furan-2-ylmethyl)amine

Cat. No.: B2777457
CAS No.: 418790-10-0
M. Wt: 247.294
InChI Key: XTHUPAXHHZFBNB-UHFFFAOYSA-N
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Description

[(3,5-dimethoxyphenyl)methyl](furan-2-ylmethyl)amine is an organic compound that features a combination of a dimethoxyphenyl group and a furan ring linked by a methanamine bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3,5-dimethoxyphenyl)methyl](furan-2-ylmethyl)amine typically involves the reaction of 3,5-dimethoxybenzyl chloride with furan-2-ylmethanamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar principles as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

[(3,5-dimethoxyphenyl)methyl](furan-2-ylmethyl)amine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution can occur on the dimethoxyphenyl ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated dimethoxyphenyl derivatives.

Scientific Research Applications

[(3,5-dimethoxyphenyl)methyl](furan-2-ylmethyl)amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3,5-dimethoxyphenyl)methyl]-1-[4-(methylthio)phenyl]methanamine
  • N-[(3,4-dimethoxyphenyl)methyl]-1-(furan-2-yl)methanamine

Uniqueness

[(3,5-dimethoxyphenyl)methyl](furan-2-ylmethyl)amine is unique due to the specific arrangement of the dimethoxyphenyl and furan groups. This unique structure can result in distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

N-[(3,5-dimethoxyphenyl)methyl]-1-(furan-2-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-16-13-6-11(7-14(8-13)17-2)9-15-10-12-4-3-5-18-12/h3-8,15H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTHUPAXHHZFBNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CNCC2=CC=CO2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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